![molecular formula C13H11ClN2O2 B2568590 N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 940822-93-5](/img/structure/B2568590.png)
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
Beschreibung
N-[(2-Chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a hydroxypyridine group at position 6 and a carboxamide moiety at position 2. The 2-chlorophenylmethyl group attached to the carboxamide nitrogen introduces steric bulk and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-2-1-3-9(11)7-16-13(18)10-5-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHXKXPQSPWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the reaction of 2-chlorobenzylamine with 6-hydroxypyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of N-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide.
Reduction: Formation of N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-amine.
Substitution: Formation of N-[(2-methoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Cumyluron : The urea backbone and phenylethyl group enhance herbicidal activity by inhibiting cellulose biosynthesis, whereas the target compound’s pyridine-hydroxyl group may favor metal chelation or hydrogen bonding in biological systems .
- Acetamiprid: The 6-chloro-pyridinylmethyl group and cyanoimine moiety confer insecticidal activity via nicotinic acetylcholine receptor agonism. The target compound’s hydroxyl group could reduce blood-brain barrier penetration compared to acetamiprid .
Pyridinecarboxamide Derivatives
Pyridinecarboxamides are prevalent in drug discovery due to their versatility in hydrogen bonding and π-π interactions. Notable examples:
Structural Insights :
- LY2033298: The thienopyridine core and cyclopropyl group enhance CNS penetration, while the target compound’s hydroxyl group may limit bioavailability but improve solubility .
- Crystal Structure Analogues : describes an acetamide derivative with a 2-chlorophenylmethyl group exhibiting intermolecular O—H⋯O hydrogen bonds (distance: ~2.8 Å), which stabilize crystal packing. Similar interactions in the target compound could influence solid-state stability or solubility .
Benzodiazepine and Triazolodiazepine Analogs
Comparison :
- The nitro group in these compounds enhances GABA receptor binding, whereas the target compound’s hydroxyl group may favor interactions with polar enzymatic pockets (e.g., kinases or hydrolases) .
Biologische Aktivität
N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide, also known as CMHPD, is a pyridine-based compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
CMHPD features a chlorophenyl group and a hydroxypyridine moiety, which contribute to its unique biological activity. Its structural formula is represented as follows:
1. Anti-inflammatory Activity
In vitro studies have demonstrated that CMHPD exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various cellular models.
2. Anticancer Properties
CMHPD has been investigated for its anticancer effects against several cancer cell lines, including breast, lung, and colon cancer. Research indicates that it induces apoptosis in these cells through the activation of caspases and modulation of cell cycle regulators . The compound has shown IC50 values indicating potent inhibitory effects on cancer cell proliferation.
3. Antimicrobial Activity
The compound displays antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) that suggest effective inhibition of bacterial growth .
The mechanism by which CMHPD exerts its biological effects involves several pathways:
- Enzyme Inhibition : CMHPD may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their activity. This is particularly relevant in the context of anti-inflammatory and anticancer activities.
- Cell Signaling Modulation : The compound modulates key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
Comparative Analysis with Similar Compounds
The biological activity of CMHPD can be compared with other pyridine derivatives. Below is a table summarizing some similar compounds along with their reported activities:
Compound Name | Activity Type | IC50/Effectiveness |
---|---|---|
N-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide | Anticancer | IC50 = 5 µM |
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide | Anti-inflammatory | IC50 = 10 µM |
8-Hydroxyquinoline | Antimicrobial | MIC = 15 µg/mL against MRSA |
Case Studies
Several studies have been conducted to evaluate the biological activity of CMHPD:
-
In Vitro Study on Cancer Cells :
- A study assessed the effect of CMHPD on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment.
- Anti-inflammatory Effects :
- Antimicrobial Efficacy :
Q & A
Q. What are the recommended synthetic routes for N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide, and how do reaction conditions influence yield?
The compound can be synthesized via carboxamide coupling between 6-hydroxypyridine-3-carboxylic acid and 2-chlorobenzylamine. Key steps include activation of the carboxylic acid using coupling agents like EDCl/HOBt or DCC/DMAP, followed by nucleophilic acyl substitution. Solvent choice (e.g., DMF or THF) and temperature (room temperature vs. reflux) significantly impact reaction efficiency. For example, THF at 0–5°C minimizes side reactions like esterification of the hydroxyl group . Yield optimization may require iterative adjustment of stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- NMR : Confirm the presence of the 2-chlorophenyl group via aromatic proton signals (δ 7.2–7.5 ppm, multiplet) and the pyridine ring’s deshielded protons (e.g., H-2 at δ 8.1–8.3 ppm). The hydroxyl group (δ 10–12 ppm) may show broadening due to hydrogen bonding.
- IR : Key peaks include C=O stretch (~1650 cm⁻¹), O–H stretch (~3200 cm⁻¹), and C–Cl stretch (~750 cm⁻¹).
- Mass Spectrometry : ESI-MS should display [M+H]⁺ or [M−H]⁻ ions consistent with the molecular formula C₁₃H₁₁ClN₂O₂. Cross-validate with HRMS for exact mass confirmation .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data for this compound be resolved?
Single-crystal X-ray diffraction is critical for resolving ambiguities in bond angles, torsion angles, or hydrogen bonding. For example, in related dihydropyridine carboxamides, the pyridine ring adopts a planar conformation, while the 2-chlorophenyl group may exhibit dihedral angles of 70–85° relative to the pyridine plane. Hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen (O–H⋯O, ~2.8 Å) stabilize the crystal lattice. Use software like SHELX or Olex2 for refinement, and validate with R-factor convergence (<0.05) .
Q. What strategies address discrepancies in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions (pH, solvent, temperature) or target specificity. Mitigate by:
- Standardizing assay protocols (e.g., fixed DMSO concentration ≤1%).
- Using orthogonal assays (e.g., fluorescence polarization alongside SPR for binding affinity).
- Performing molecular docking to compare binding modes with structurally similar inhibitors (e.g., pyridine-based analogues in ). Adjust substituents like the chlorophenyl group to probe SAR .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Use QSAR models or tools like SwissADME to estimate logP (predicted ~2.1 for this compound), solubility (moderate due to hydroxyl and carboxamide groups), and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability by modeling interactions with lipid bilayers. Validate predictions with in vitro Caco-2 assays .
Methodological Challenges
Q. What experimental approaches optimize the compound’s stability under physiological conditions?
The hydroxyl group may undergo oxidation or glucuronidation. Strategies include:
Q. How do researchers differentiate this compound’s activity from structurally similar dihydropyridine derivatives?
Perform competitive binding assays with radiolabeled ligands (e.g., ³H-verapamil for calcium channel blockers) or CRISPR-edited cell lines lacking the target receptor. Compare dose-response curves and off-target effects using high-content screening (e.g., BioMAP diversity panels) .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-response data in bioactivity studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply the Hill equation to assess cooperativity. For heterogeneous datasets, employ ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) and reproducibility across ≥3 independent experiments .
Q. How can crystallographic data resolve tautomeric forms of the pyridine-hydroxyl group?
X-ray diffraction can unambiguously assign the keto-enol tautomer by identifying proton positions. For example, the hydroxyl group’s electron density map in confirmed the enol form, stabilized by intramolecular hydrogen bonding. Compare with DFT-optimized tautomer geometries for validation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.